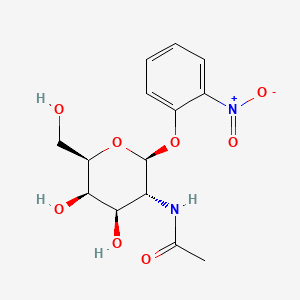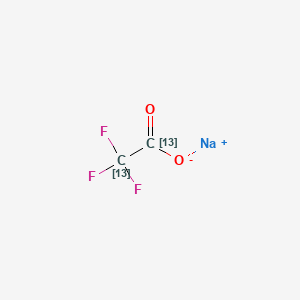
Sodium trifluoro(1,2-13C2)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium trifluoro(1,2-13C2)acetate is a chemical compound with the molecular formula C2F3NaO2. It is the sodium salt of trifluoroacetic acid, where the carbon atoms are isotopically labeled with carbon-13. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for preparing sodium trifluoroacetate involves dissolving an equivalent amount of sodium carbonate in a 50% aqueous solution of trifluoroacetic acid. The solution is then filtered and evaporated by vacuum evaporation, taking special care to avoid decomposition of the salt by overheating. The solid obtained is dried under vacuum at 100°C .
Industrial Production Methods: Industrial production of sodium trifluoroacetate typically follows similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium trifluoroacetate undergoes various chemical reactions, including:
Trifluoromethylation: It is used as a source of trifluoromethyl groups in organic synthesis.
Acid-Base Reactions: The trifluoroacetate ion can be protonated by strong acids such as hydrochloric acid or sulfuric acid to form trifluoroacetic acid.
Common Reagents and Conditions:
Trifluoromethylation: Copper (I) halide is often used as a catalyst in the trifluoromethylation of aldehydes.
Acid-Base Reactions: Strong acids like hydrochloric acid or sulfuric acid are used to protonate the trifluoroacetate ion.
Major Products Formed:
Trifluoromethylated Compounds: These are major products formed during trifluoromethylation reactions.
Trifluoroacetic Acid: Formed during acid-base reactions involving strong acids.
Applications De Recherche Scientifique
Sodium trifluoro(1,2-13C2)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a trifluoromethylating agent in the synthesis of various organic compounds.
Biology: The isotopic labeling with carbon-13 allows for detailed studies of metabolic pathways and enzyme mechanisms.
Industry: It serves as an intermediate in the production of various chemicals and materials.
Mécanisme D'action
The primary mechanism by which sodium trifluoroacetate exerts its effects is through the introduction of trifluoromethyl groups into organic molecules. The trifluoromethyl group is highly electronegative and can significantly alter the chemical and physical properties of the target molecules. This modification can affect molecular targets and pathways, leading to changes in biological activity and stability .
Comparaison Avec Des Composés Similaires
- Sodium trichloroacetate
- Lithium trifluoroacetate
- Potassium trifluoroacetate
- Sodium formate
Comparison: Sodium trifluoroacetate is unique due to the presence of three fluorine atoms, which impart strong electron-withdrawing properties. This makes it a more potent trifluoromethylating agent compared to its analogs like sodium trichloroacetate. Additionally, the isotopic labeling with carbon-13 in sodium trifluoro(1,2-13C2)acetate provides an advantage in research applications, allowing for detailed tracking and analysis of metabolic processes .
Propriétés
IUPAC Name |
sodium;2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1,2+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCAUPASBSROMS-AWQJXPNKSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([13C](F)(F)F)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.990 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

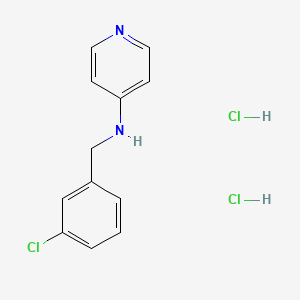

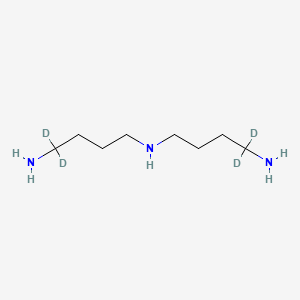
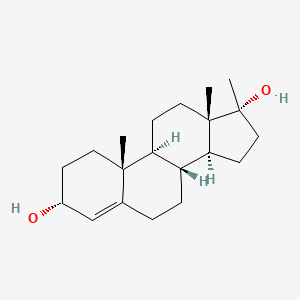

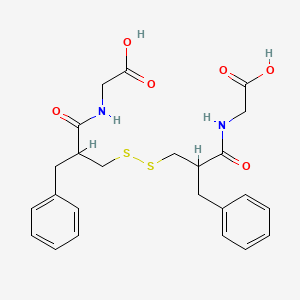
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid](/img/structure/B586736.png)
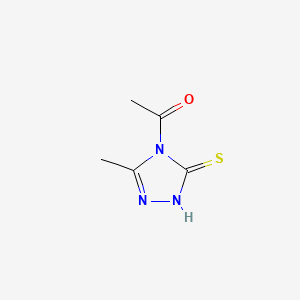
![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)
